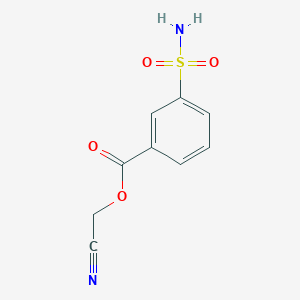

![molecular formula C22H22BrNO6 B2526954 4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate CAS No. 433259-16-6](/img/structure/B2526954.png)

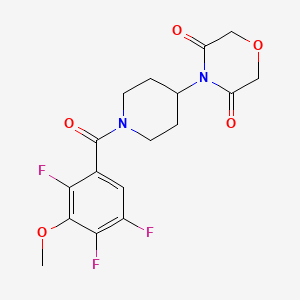

4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate" is a complex organic molecule that appears to be related to a family of substituted enones and morpholine derivatives. These types of compounds have been studied for various properties, including their antimicrobial activities and their potential use in organic synthesis and material science.

Synthesis Analysis

The synthesis of related compounds typically involves crossed-Aldol condensation reactions. For instance, a series of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized using a similar method, which suggests that the compound might also be synthesized through a similar pathway involving the condensation of an acetophenone derivative with a substituted benzaldehyde in the presence of a base like sodium hydroxide .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as UV, IR, and NMR. These techniques provide information about the functional group frequencies, chemical shifts, and the overall geometry of the molecule. For example, the UV absorption maximum, IR group frequencies, and NMR chemical shifts have been correlated with substituent constants to understand the effects of different substituents on the molecule's properties .

Chemical Reactions Analysis

Compounds with similar structures have shown interesting reactivity patterns. For example, reactions of 1-aryl-2-bromo-3,4,4-trichlorobut-3-en-1-ones with nucleophiles like morpholine can lead to prototropic allylic rearrangements, resulting in a mixture of E and Z isomers . This indicates that the compound may also undergo similar nucleophilic reactions, potentially leading to new derivatives with different configurations.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of bromo and morpholine groups can affect the compound's polarity, solubility, and reactivity. The antimicrobial activities of similar compounds have been screened, suggesting potential biological applications . Additionally, the photophysical characterization of a related compound with a morpholine moiety has been studied, showing absorption and emission properties that could be relevant for material science applications .

科学的研究の応用

Synthesis and Chemical Properties

Researchers have extensively explored the synthesis of compounds with bromo, dimethoxyphenyl, and morpholine groups due to their significance in medicinal chemistry. For instance, the synthesis and antioxidant properties of diphenylmethane derivatives, including bromophenols, were examined, highlighting the effective antioxidant power of synthesized bromophenols in comparison to standard antioxidant compounds (Balaydın et al., 2010). Similarly, compounds with bromo and dimethoxy phenyl groups have been synthesized and evaluated for their nematicidal activity, indicating that modifications like carbamoyloxy moiety enhancement significantly affect biological activity (Kumari, Singh, & Walia, 2014).

Biological and Medicinal Applications

The biological and medicinal applications of compounds related to the target molecule include their use in studying antimicrobial activities and anticancer properties. A series of substituted compounds were synthesized to investigate the antimicrobial activities, providing insights into the substituent effect on biological efficacy (Balaji et al., 2017). Additionally, novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their role against neoplastic development, demonstrating significant anti-proliferative activity against various cancer cell lines (Al‐Ghorbani et al., 2017).

特性

IUPAC Name |

[4-bromo-2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrNO6/c1-27-20-7-4-15(13-21(20)28-2)3-6-18(25)17-14-16(23)5-8-19(17)30-22(26)24-9-11-29-12-10-24/h3-8,13-14H,9-12H2,1-2H3/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVCOGSFWWTIHW-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)N3CCOCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)N3CCOCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

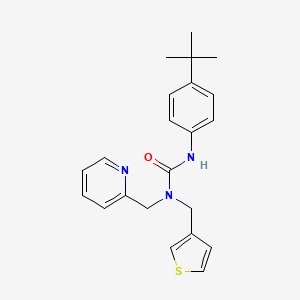

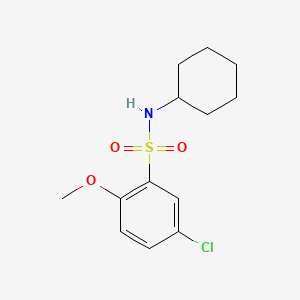

![2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2526871.png)

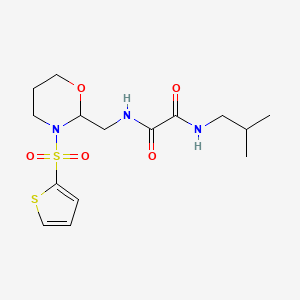

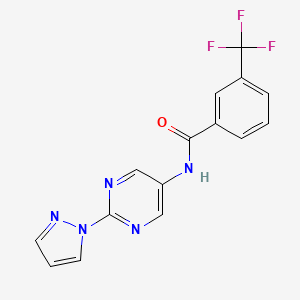

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526875.png)

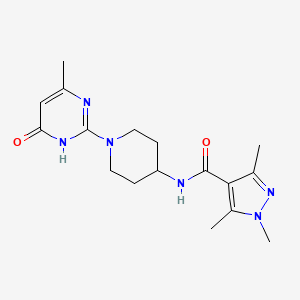

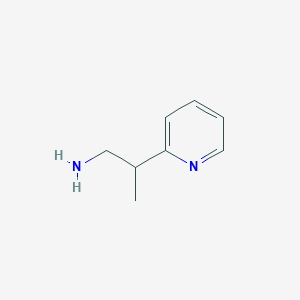

![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)

![4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2526884.png)

![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)

![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)